molecular formula C16H19N3O3 B2517547 1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile CAS No. 2034299-47-1

1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile

Cat. No.: B2517547
CAS No.: 2034299-47-1
M. Wt: 301.346
InChI Key: LXSVPXLTMLZBSM-UHFFFAOYSA-N
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Description

1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile is a complex organic compound that features a piperidine ring, a pyridine ring, and an oxolane moiety

Mechanism of Action

Target of Action

The primary target of 1-(2-((Tetrahydrofuran-3-yl)oxy)nicotinoyl)piperidine-4-carbonitrile is Protein Kinase B (PKB, also known as Akt). PKB is an important component of intracellular signaling pathways that regulate growth and survival .

Mode of Action

This compound acts as an ATP-competitive inhibitor of PKB. It binds to PKB, preventing the binding of ATP, which is necessary for the kinase’s activity. This results in the inhibition of PKB, disrupting its role in promoting cell proliferation and survival .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway, of which PKB is a key downstream component. Normally, the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). PKB binds to PI(3,4,5)P3, promoting its activation and subsequent signaling through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . By inhibiting PKB, the compound disrupts this pathway.

Pharmacokinetics

The compound has been identified as a potent and orally bioavailable inhibitor of PKB. Compounds containing similar structures underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability

Result of Action

The inhibition of PKB by this compound results in the modulation of biomarkers of signaling through PKB in vivo. It has been shown to strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

Preparation Methods

The synthesis of 1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile involves multiple steps, typically starting with the preparation of the oxolane and pyridine intermediates. The oxolane moiety can be synthesized through the cyclization of diols, while the pyridine ring is often constructed via condensation reactions. The final step involves the coupling of these intermediates with piperidine-4-carbonitrile under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Chemical Reactions Analysis

1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Comparison with Similar Compounds

1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c17-10-12-3-7-19(8-4-12)16(20)14-2-1-6-18-15(14)22-13-5-9-21-11-13/h1-2,6,12-13H,3-5,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSVPXLTMLZBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C(=O)C2=C(N=CC=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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